2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
Overview
Description
PF-4455242 is a selective, short-acting antagonist of the kappa-opioid receptor. Discovered by Pfizer in 2009, it was initially pursued in a phase I clinical trial for the treatment of bipolar disorder and was also investigated as a treatment for depression and substance abuse . development was halted in September 2010 due to toxicology findings in animals exposed to the drug for three months .
Mechanism of Action
Target of Action
PF-4455242 is a selective antagonist of the κ-opioid receptor . The κ-opioid receptor is a protein that plays a crucial role in the perception of pain, mood regulation, and physical dependence .
Mode of Action
As a selective antagonist, PF-4455242 binds to the κ-opioid receptor, blocking its activation . This prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects associated with receptor activation .
Biochemical Pathways
The κ-opioid receptor is part of the opioid receptor family, which is involved in a wide range of physiological symptoms such as pain perception and mood regulation . By blocking the κ-opioid receptor, PF-4455242 can potentially alter these pathways, leading to changes in pain perception and mood .
Pharmacokinetics
PF-4455242 is orally active and has good brain penetration . .
Result of Action
The blockade of the κ-opioid receptor by PF-4455242 can lead to a reduction in pain perception and alterations in mood . .
Biochemical Analysis
Biochemical Properties
PF-4455242 and its analogues demonstrate high selectivity and potency . They bind to the κ-opioid receptor, a component of the endogenous opioid system, which is involved in modulation of diverse neurophysiological pathways . The binding mode of PF-4455242 to the κ-receptor has been investigated via docking and molecular dynamics simulations . Key residues involved in binding were identified, including Gln115, Leu135, Tyr139, Trp287, and Tyr313 .
Cellular Effects
PF-4455242 has been shown to have significant effects on various types of cells and cellular processes. It has been found to notably alleviate inflammatory infiltration and attenuate extracellular matrix (ECM) deposition . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PF-4455242 involves its binding interactions with the κ-opioid receptor. It acts as a selective antagonist, blocking the receptor and preventing its activation . This can lead to changes in gene expression and enzyme activity, affecting various cellular and physiological processes .
Temporal Effects in Laboratory Settings
The effects of PF-4455242 have been studied over time in laboratory settings. It has been found to have a short duration of action
Preparation Methods
The synthesis of PF-4455242 involves several steps, starting with the preparation of the biphenyl sulfonamide intermediate. The synthetic route includes the following steps:
Formation of the biphenyl sulfonamide intermediate: This involves the reaction of biphenyl with sulfonyl chloride in the presence of a base.
Coupling with pyrrolidine: The biphenyl sulfonamide intermediate is then coupled with pyrrolidine under specific reaction conditions to form the final product.
Chemical Reactions Analysis
PF-4455242 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl moiety, leading to the formation of various derivatives.
Scientific Research Applications
PF-4455242 has been extensively studied for its potential therapeutic applications, including:
Psychiatric Disorders: It was investigated for the treatment of bipolar disorder, depression, and substance abuse.
Pain Management:
Neurobehavioral Disorders: The compound has been studied for its effects on dopamine neurons and its potential to restore circuit function in neurobehavioral disorders.
Comparison with Similar Compounds
PF-4455242 is part of a class of kappa-opioid receptor antagonists. Similar compounds include:
JNJ-67953964:
BTRX-335140: Another kappa-opioid receptor antagonist with similar therapeutic potential.
PF-4455242 is unique in its specific binding mode and selectivity for the kappa-opioid receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
IUPAC Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZYMZEVIVCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157432 | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322001-35-3 | |
Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-4455242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4455242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-4455242 a potentially interesting therapeutic compound?
A1: PF-4455242 exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].
Q2: How was PF-4455242 discovered, and what strategies were employed to optimize its properties?
A2: PF-4455242 was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.
Q3: What preclinical studies have been conducted with PF-4455242, and what do they reveal about its mechanism of action?
A3: The in vitro κ-opioid receptor antagonism of PF-4455242 was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that PF-4455242 effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, PF-4455242 does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that PF-4455242 may act through a distinct mechanism compared to other antagonists in its class.
Q4: Has PF-4455242 progressed to clinical trials, and what is the current understanding of its potential in human subjects?
A4: PF-4455242 successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.
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